REACTION_CXSMILES
|
[NH2:1][C@H:2]([CH2:6][OH:7])[CH:3]([CH3:5])[CH3:4].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C(C)=CC=CC=1>[C:9]1([C:8]2[O:7][CH2:6][CH:2]([CH:3]([CH3:5])[CH3:4])[N:1]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)C)CO
|
Name
|
|
Quantity
|
0.205 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
oxidation catalyst
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 150° C. for 67 hours under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a cotton plug
|
Type
|
WASH
|
Details
|
the oxidation catalyst was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product was separated by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the yield
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
67 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OCC(N1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([CH2:6][OH:7])[CH:3]([CH3:5])[CH3:4].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C(C)=CC=CC=1>[C:9]1([C:8]2[O:7][CH2:6][CH:2]([CH:3]([CH3:5])[CH3:4])[N:1]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)C)CO
|
Name
|
|
Quantity
|
0.205 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
oxidation catalyst
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 150° C. for 67 hours under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a cotton plug
|
Type
|
WASH
|
Details
|
the oxidation catalyst was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product was separated by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the yield
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
67 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OCC(N1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |